Compound Description: 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone is a potent inhibitor of human heme oxygenase-1 (HO-1). Its imidazolyl moiety coordinates with the heme iron in the enzyme's active site, while the adamantyl group interacts with a hydrophobic binding pocket. This inhibitor displaces the crucial distal water ligand, effectively blocking HO-1 activity.
Compound Description: This compound is another inhibitor of human heme oxygenase-1 (HO-1). Despite having a different chemical structure compared to 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone, it also binds to the HO-1 distal pocket with its imidazolyl moiety coordinating to the heme iron.
Compound Description: This compound exhibits antifungal activity against various fungal strains. Its (E)-configuration of the imine moiety has been confirmed through single crystal X-ray analysis.
1-(4-chlorophenyl)-3-(1H-imidazol-1-yl)-1-propanone and 1-(4-bromophenyl)-4-(1H-imidazol-1-yl)-1-butanone
Compound Description: These two compounds successfully undergo ketalization reactions with 3-mercapto-1,2-propanediol. This reaction highlights the reactivity of the carbonyl group in these molecules.
1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone
Compound Description: This compound serves as a starting material in the synthesis of various 2,6-bis(substituted phenyl)-1,4-dihydro-3,5-di(1H-imidazol-1-yl)-4-(substituted phenyl) pyridine derivatives, which are investigated for their antifungal activity.
Compound Description: This compound is a key intermediate in the synthesis of new imidazole-containing antifungal agents. Its (E)-configuration is confirmed by X-ray crystallography.
Compound Description: This series of compounds demonstrates potential antibacterial activity in vitro. Their structures, confirmed by IR, 1H NMR, MS, and elemental analysis, highlight the presence of a piperazine ring linked to a triazolothiadiazole system.
1-(4-chlorophenyl)-3-dichlorophenyl- and 3-trichlorophenyl-2-(1H-imidazol-1-yl)-2-propen-1-one derivatives
Compound Description: These compounds exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of dichlorophenyl or trichlorophenyl groups is crucial for their biological activity.
Compound Description: This compound is studied for its potential in the treatment and prevention of neurodegenerative diseases. Its structure features a piperazine ring linked to a benzimidazole moiety.
Compound Description: This compound represents a new class of bacterial efflux pump inhibitors that can restore antibiotic efficacy against multidrug-resistant bacteria. It specifically targets the AcrA/AcrB/TolC efflux pump in E. coli. Crystal structure analysis of its salts with picolinic acid and 4-nitrophenylacetic acid reveals the influence of the environment on its conformation and hydrogen bonding patterns.
1‐Aryl‐2‐(1H‐imidazol‐1‐yl/1H‐1,2,4‐triazol‐1‐yl)ethanones and their derivatives
Compound Description: This series of compounds has been designed and synthesized as potential selective inhibitors of heme oxygenases (HO-1 and HO-2). Structure-activity relationships reveal the importance of halogen-substituted aromatic moieties for achieving potent inhibition against both isozymes. Some compounds demonstrate selectivity for HO-1, while others show a modest preference for HO-2.
Compound Description: R115777 is a potent and selective farnesyl transferase inhibitor with significant antitumor activity in vivo. It exhibits competitive inhibition of farnesylation for lamin B and K-RasB peptide substrates. R115777 shows activity against a wide range of human tumor cell lines, including those with wild-type and mutant ras genes. [, ] Oral administration of R115777 effectively inhibits tumor growth in mice bearing different types of tumors. [, ]
Compound Description: This series of compounds has been evaluated for its binding affinity at the rat D2, 5-HT2A, and α1-adrenergic receptors. The presence of a 2-methoxyphenyl or 2-chlorophenyl piperazine moiety contributes to high affinity for these receptors. Bromine substitution on the benzimidazole ring significantly enhances binding affinity, while chlorine substitution has a less pronounced effect.
Compound Description: This series of compounds has been assessed for its antiproliferative activity against four human cancer cell lines (MCF-7, PC3, MDA MB231, and Du145). Some compounds in this series exhibit potent anticancer activity, with specific derivatives demonstrating selectivity against specific cancer cell lines.
Compound Description: This series of compounds has been synthesized and evaluated for their antimicrobial and cytotoxic activities. Several compounds show significant activity against various bacterial and fungal strains, including Candida species. Some derivatives also exhibit high cytotoxicity against human leukemia cell lines.
Compound Description: These novel compounds were synthesized using the Ramachary organocatalytic cycloaddition method and evaluated for their anticancer activity by targeting epidermal growth factor receptor (EGFR). Four of these derivatives show potent activity against three human cancer cell lines (MCF-7, MDA-MB-231, and A-549) and exhibit higher potency against EGFR than the reference drug erlotinib.
Azole derivatives, short and extended
Compound Description: These compounds, categorized as short and extended derivatives, have been designed and investigated for their inhibitory activity against sterol 14α‐demethylase (CYP51) in Candida albicans. Short derivatives demonstrate more potent activity against C. albicans strains, while both short and extended derivatives exhibit comparable enzyme binding and inhibition. Some compounds in the extended series display higher selectivity for CaCYP51 over the human homologue compared to posaconazole.
Thiourea-/urea-benzimidazole derivatives
Compound Description: These compounds are investigated as potential anticancer agents. Some derivatives exhibit higher cytotoxicity against the MCF-7 breast cancer cell line compared to MDA-MB-231 cells. These compounds induce apoptosis in MCF-7 cells through caspase-3/7 activation.
Azole-containing piperazine derivatives
Compound Description: This series of compounds has been synthesized and investigated for their antibacterial, antifungal, and cytotoxic activities. Many of these compounds exhibit moderate to significant antimicrobial activity in vitro. Some derivatives show comparable activity to standard drugs like chloramphenicol and fluconazole, demonstrating broad-spectrum efficacy against various bacterial and fungal strains. One compound in this series exhibits notable cytotoxic activity against the PC-3 cell line.
Compound Description: BMS-779788 is a potent partial LXR agonist with LXRβ selectivity. It exhibits an improved therapeutic window in cynomolgus monkeys compared to full pan agonists. BMS-779788 induces LXR target genes in blood and demonstrates decreased lipogenic potential compared to full pan agonists, while maintaining similar potency in inducing genes involved in reverse cholesterol transport.
Compound Description: SU11274 is a c-Met inhibitor that exhibits anti-tumor effects. It suppresses the proliferation of HCC cells and HUVECs and decreases the expression of cyclin D1 in HCC cells. SU11274 also damages the morphology and viability of co-cultures of HCC cells with HUVECs.
Compound Description: RS-21607 is a potent and selective inhibitor of lanosterol 14α-demethylase. It exhibits tight-binding, competitive inhibition of the enzyme purified from rat liver. RS-21607 demonstrates high selectivity for lanosterol 14α-demethylase over various other cytochromes P450. Oral administration of RS-21607 effectively inhibits cholesterol biosynthesis in hamsters.
Imidazole analogues of fluoxetine
Compound Description: These analogues, obtained by replacing the methylamino terminus of fluoxetine with an imidazole ring, exhibit potent anti-Candida activity. They demonstrate superior activity compared to miconazole and other clinically relevant antifungal agents. The most active analogue shows greater potency and lower cytotoxicity than miconazole.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.